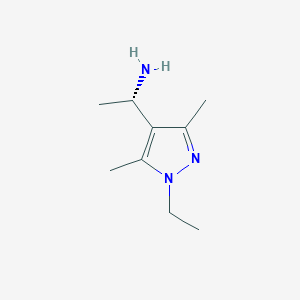

(S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine

Description

(S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a pyrazole ring substituted with ethyl and dimethyl groups

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

(1S)-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanamine |

InChI |

InChI=1S/C9H17N3/c1-5-12-8(4)9(6(2)10)7(3)11-12/h6H,5,10H2,1-4H3/t6-/m0/s1 |

InChI Key |

QKZKNPUAVZUVON-LURJTMIESA-N |

Isomeric SMILES |

CCN1C(=C(C(=N1)C)[C@H](C)N)C |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C(C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 1-ethyl-3,5-dimethyl-1,3-diketone.

Substitution Reactions: The ethyl and dimethyl groups are introduced through alkylation reactions using appropriate alkyl halides.

Chiral Amine Introduction: The final step involves the introduction of the chiral amine group. This can be achieved through asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production of (S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

(S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and chiral amine group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

®-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.

1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine: The racemic mixture containing both enantiomers.

1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-ol: A similar compound with a hydroxyl group instead of an amine group.

Uniqueness

(S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the ethyl and dimethyl groups on the pyrazole ring also contributes to its distinct chemical properties.

Biological Activity

(S)-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine, also known as a pyrazole derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, including its antibacterial and antifungal properties, and presents relevant research findings and case studies.

- Chemical Formula : C9H17N3

- Molecular Weight : 167.25 g/mol

- CAS Number : 936940-41-9

Biological Activity Overview

The biological activity of (S)-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine has been investigated in various studies, focusing primarily on its antimicrobial properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of pyrazole derivatives. For instance, a compound structurally similar to (S)-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .

Table 1: Antibacterial Activity of Related Pyrazole Derivatives

| Compound Name | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Pyrazole Derivative A | 0.0039 | S. aureus |

| Pyrazole Derivative B | 0.025 | E. coli |

| (S)-1-(1-Ethyl-3,5-dimethyl...) | TBD | TBD |

Antifungal Activity

In addition to its antibacterial effects, the compound's antifungal activity has also been assessed. Various studies report that similar pyrazole derivatives exhibit antifungal properties against common fungal pathogens. The exact mechanism of action remains under investigation but is believed to involve disruption of fungal cell wall synthesis or function.

Case Studies

A notable case study involved the testing of several pyrazole derivatives for their antimicrobial activities in vitro. The results indicated that compounds with specific substituents on the pyrazole ring exhibited enhanced activity against a range of pathogens. For example, the incorporation of electron-withdrawing groups significantly increased the antibacterial potency of certain derivatives .

The proposed mechanism for the biological activity of (S)-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine involves interaction with bacterial cell membranes and inhibition of essential metabolic pathways. This interaction may lead to increased permeability and eventual cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.